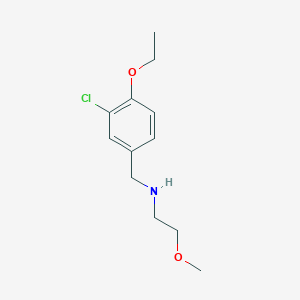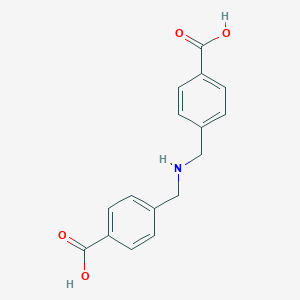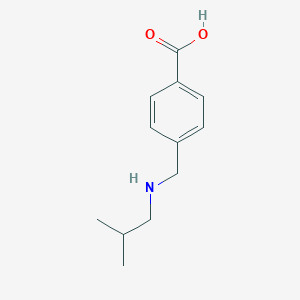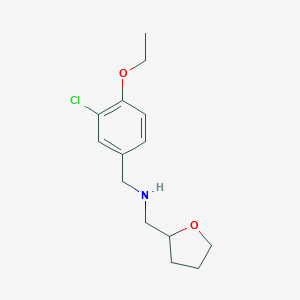![molecular formula C21H20Cl2N2O2 B275583 N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine](/img/structure/B275583.png)
N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential as a painkiller. It was first developed by Abbott Laboratories in the late 1990s and has since been the subject of numerous scientific studies. ABT-594 is a member of a class of compounds known as nicotinic acetylcholine receptor agonists, which are known to have analgesic properties.
作用机制
The mechanism of action of N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine is complex and involves several different pathways. It is thought to work by activating the alpha-4 beta-2 nicotinic acetylcholine receptor, which leads to the release of several different neurotransmitters, including dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in the regulation of pain perception and can help to reduce the sensation of pain.
Biochemical and Physiological Effects
N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine has several biochemical and physiological effects that contribute to its analgesic properties. It has been shown to reduce the release of several pro-inflammatory cytokines, which are involved in the development of pain and inflammation. N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine also increases the release of several anti-inflammatory cytokines, which can help to reduce inflammation and pain. In addition, N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine has been shown to reduce the activity of certain types of neurons that are involved in the transmission of pain signals.
实验室实验的优点和局限性
N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine has several advantages for use in lab experiments. It is a highly potent and selective agonist of the alpha-4 beta-2 nicotinic acetylcholine receptor, which makes it an ideal tool for studying the role of this receptor in pain perception. However, N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine is also highly toxic and can be difficult to handle in the lab. It is important to use appropriate safety precautions when working with N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine.
未来方向
There are several future directions for research on N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine. One area of interest is the development of new drugs that target the alpha-4 beta-2 nicotinic acetylcholine receptor. These drugs could potentially be used to treat a variety of different types of pain. Another area of interest is the development of new methods for synthesizing N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine that are more efficient and cost-effective. Finally, there is a need for further research into the long-term effects of N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine on the nervous system and other organ systems.
合成方法
The synthesis of N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine is a complex process that involves several steps. The first step is the synthesis of the key intermediate, which is a compound known as 3-methoxybenzylamine. This is then reacted with 3-pyridinecarboxaldehyde to form the final product, N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine. The synthesis of N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine is a challenging process that requires specialized equipment and expertise.
科学研究应用
N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine has been extensively studied for its potential as a painkiller. It has been shown to be effective in a variety of animal models of pain, including neuropathic pain, inflammatory pain, and acute pain. N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(3-pyridinylmethyl)amine is thought to work by activating a specific type of nicotinic acetylcholine receptor known as the alpha-4 beta-2 receptor. This receptor is located on the surface of neurons in the central nervous system and is involved in the transmission of pain signals.
属性
分子式 |
C21H20Cl2N2O2 |
|---|---|
分子量 |
403.3 g/mol |
IUPAC 名称 |
1-[4-[(3,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C21H20Cl2N2O2/c1-26-21-10-15(11-25-13-17-3-2-8-24-12-17)5-7-20(21)27-14-16-4-6-18(22)19(23)9-16/h2-10,12,25H,11,13-14H2,1H3 |
InChI 键 |
QWMXOACWEZVXQR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
COC1=C(C=CC(=C1)CNCC2=CN=CC=C2)OCC3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-tert-butyl-2-{2-methoxy-4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275501.png)
![N-tert-butyl-2-{4-[(propan-2-ylamino)methyl]phenoxy}acetamide](/img/structure/B275502.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275506.png)

![4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)benzoic acid](/img/structure/B275511.png)
![4-{[(2-Hydroxy-2-phenylethyl)amino]methyl}benzoic acid](/img/structure/B275512.png)


![1-[(3-Bromo-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275519.png)
![1-[(3-Chloro-4-ethoxybenzyl)amino]propan-2-ol](/img/structure/B275520.png)

![1-[4-(benzyloxy)-3-bromophenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275523.png)
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275524.png)
![2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275525.png)